p-SCN-Bn-deferoxamine
CAS No.: 1222468-90-7
Cat. No.: VC1954813
Molecular Formula: C33H52N8O8S2
Molecular Weight: 752.9 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1222468-90-7 | 
|---|---|
| Molecular Formula | C33H52N8O8S2 | 
| Molecular Weight | 752.9 g/mol | 
| IUPAC Name | N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | 
| Standard InChI | InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | 
| Standard InChI Key | HBAYEVATSBINBX-UHFFFAOYSA-N | 
| SMILES | CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | 
| Canonical SMILES | CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | 
Introduction
Chemical Properties and Specifications
p-SCN-Bn-deferoxamine possesses specific chemical and physical properties that make it suitable for use as a bifunctional chelator. These properties are summarized in the following table:
The compound contains an isothiocyanate functional group that enables it to react with primary amines on proteins, forming stable thiourea bonds . This chemical reactivity is crucial for its application in antibody conjugation. Additionally, the compound incorporates the deferoxamine (DFO) moiety, which is a hexadentate ligand with three hydroxamate groups providing six oxygen donors for effective metal binding .
Structure and Binding Mechanism
p-SCN-Bn-deferoxamine consists of a deferoxamine backbone with a para-benzyl-isothiocyanate pendant arm added to one of the secondary amides . The DFO portion of the molecule serves as the metal-binding component, while the p-SCN (para-isothiocyanatobenzyl) group functions as the protein-reactive component.
Metal Coordination Chemistry
The deferoxamine component of p-SCN-Bn-deferoxamine is a hexadentate chelator containing three hydroxamate groups that provide six oxygen donors for coordinating metal ions, particularly 89Zr4+ . This coordination geometry creates a stable complex with the radiometal, although research has indicated that an octadentate coordination environment might provide even greater stability for zirconium complexes . The zirconium cation (Zr4+) has been shown to preferentially form complexes with eight oxygen donors, which has led to investigations of alternative chelators with octadentate binding capabilities .
Applications in Radiopharmaceutical Development
p-SCN-Bn-deferoxamine has found significant applications in the development of radiopharmaceuticals, particularly in the field of immunoPET imaging.
Antibody Conjugation Process
The conjugation of p-SCN-Bn-deferoxamine to antibodies occurs through the formation of a thiourea bond with the amine side chains of lysine residues on the protein . This process typically involves:
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Reaction of the antibody with p-SCN-Bn-deferoxamine at specific molar ratios (e.g., 5:1 ligand:antibody) 
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Incubation under controlled conditions 
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Purification of the conjugate via size exclusion chromatography 
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Determination of the average number of chelates per antibody 
Studies have shown that when conjugated to trastuzumab at a 5:1 ratio, p-SCN-Bn-deferoxamine achieves an average loading of approximately 2.0 ± 0.5 chelates per antibody . This level of conjugation provides sufficient radiolabeling capacity without significantly altering the antibody's biological properties.
Radiolabeling with Zirconium-89
The p-SCN-Bn-deferoxamine-antibody conjugates can be efficiently radiolabeled with 89Zr under mild conditions. The process typically involves:
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Addition of 89Zr-oxalate solution at pH 7 and room temperature 
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Monitoring of reaction progress using radio-TLC 
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Purification via size exclusion chromatography and spin filtration 
The radiolabeling efficiency of p-SCN-Bn-deferoxamine is quite high, with reactions typically completing within 1-3 hours at room temperature . Specific activities of approximately 2 mCi/mg have been achieved with antibody conjugates . This efficient radiolabeling capability makes p-SCN-Bn-deferoxamine valuable for the preparation of 89Zr-labeled antibodies for PET imaging.
Research Findings and Comparative Studies
Several research studies have investigated the performance of p-SCN-Bn-deferoxamine in comparison to other chelators, particularly focusing on stability and in vivo behavior.
Stability Studies
In vitro stability studies of 89Zr-DFO complexes have shown promising results. When tested in human serum at 37°C, the 89Zr-p-SCN-Bn-DFO complex demonstrated excellent stability, with 97.7 ± 0.2% remaining intact after 7 days . When conjugated to trastuzumab, the stability slightly decreased to 94.7 ± 0.7% after 7 days in human serum .
Applications in Immunotherapy Research
p-SCN-Bn-deferoxamine has been utilized in important research related to immunotherapy. In one notable study, the compound was used to radiolabel REGN3504, a novel human anti-PD-L1 antibody, enabling non-invasive immunoPET imaging of PD-L1 expression . This application is particularly relevant for assessing whole-body PD-L1 expression levels, which can be heterogeneous and dynamic, making traditional immunohistochemistry from tumor biopsies potentially unreliable .
The study demonstrated that 89Zr-REGN3504 (radiolabeled using p-SCN-Bn-deferoxamine) could clearly localize to human tumor xenografts as observed via PET imaging, with high tumor-to-blood ratios (four- to six-fold) . Additionally, in mice genetically humanized for PD-1 and PD-L1, 89Zr-REGN3504 specifically localized to spleen and lymph nodes, accurately detecting reductions in splenic PD-L1 positive cells following treatment .
These hazard classifications emphasize the importance of proper handling procedures, including the use of appropriate personal protective equipment and adherence to standard laboratory safety protocols when working with this compound.
This commercial availability facilitates research applications of p-SCN-Bn-deferoxamine in radiopharmaceutical development and immunoPET imaging studies.
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